5-(3,4-Difluorophenyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Difluorophenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-difluoroaniline with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce variously substituted oxazole derivatives.
Scientific Research Applications
5-(3,4-Difluorophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole: This compound is structurally similar and has been studied for its potential in treating type 1 diabetes.
3-(3,4-Difluorophenyl)propionic acid: Another related compound with applications in organic synthesis.
Uniqueness
5-(3,4-Difluorophenyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H5F2NO |
---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H |
InChI Key |
PYINEZBBSUXGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CO2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.